molecular formula C5H13NO2 B3039103 2-Amino-3-methoxy-2-methylpropan-1-ol CAS No. 96388-72-6

2-Amino-3-methoxy-2-methylpropan-1-ol

Cat. No.: B3039103
CAS No.: 96388-72-6
M. Wt: 119.16 g/mol
InChI Key: XMBFYOWTPIQTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-methoxy-2-methylpropan-1-ol is a branched amino alcohol with the molecular formula C₅H₁₃NO₂ and an approximate molecular weight of 119.13 g/mol . Its structure features:

  • A methoxy group (-OCH₃) at position 3.
  • A methyl group (-CH₃) and amino group (-NH₂) at position 2.
  • A hydroxyl group (-OH) at position 1.

The compound’s SMILES notation is CC(CO)(COC)N, and its InChIKey is XMBFYOWTPIQTEV-UHFFFAOYSA-N . Collision cross-section (CCS) data for its adducts, such as [M+H]⁺ (124.0 Ų), suggest a compact molecular conformation, which may influence its solubility and reactivity in synthetic or biological systems .

Properties

IUPAC Name

2-amino-3-methoxy-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-5(6,3-7)4-8-2/h7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBFYOWTPIQTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(COC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-amino-3-methoxy-2-methylpropan-1-ol involves the reaction of 2-methyl-3-methoxypropene with ammonia. This reaction typically occurs under mild conditions and yields the desired product with high purity. Another method involves the reduction of 2-amino-3-methoxy-2-methylpropanal using a suitable reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of 2-amino-3-methoxy-2-methylpropanal. This process is carried out in the presence of a metal catalyst such as palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methoxy-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-amino-3-methoxy-2-methylpropanal using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield 2-amino-3-methoxy-2-methylpropan-1-amine when treated with strong reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as N-alkylated or N-acylated products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: 2-Amino-3-methoxy-2-methylpropanal.

    Reduction: 2-Amino-3-methoxy-2-methylpropan-1-amine.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5_5H13_{13}NO2_2
  • CAS Number : 96388-72-6
  • Molecular Weight : 119.16 g/mol
  • IUPAC Name : 2-amino-3-methoxy-2-methylpropan-1-ol
  • Structure : The compound features a branched structure with an amino group and a methoxy group, contributing to its reactivity and solubility in water.

Pharmaceutical Applications

Drug Development
AMMP serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to be involved in the formation of active pharmaceutical ingredients (APIs) that exhibit therapeutic effects. For instance, it is used in the synthesis of drugs that target neurological disorders due to its ability to cross the blood-brain barrier effectively.

Buffering Agent
Due to its alkanolamine nature, AMMP is utilized as a buffering agent in pharmaceutical formulations. It helps maintain pH stability in drug solutions, which is vital for ensuring the efficacy and safety of medications.

Cosmetic Industry

Formulation Component
In cosmetics, AMMP is incorporated into formulations for skin care and hair care products. Its properties as a humectant help retain moisture, making it beneficial for hydrating lotions and creams. Additionally, it acts as a stabilizer for emulsions, enhancing the texture and application of cosmetic products.

Chemical Synthesis

Reagent in Organic Chemistry
AMMP is employed as a reagent in organic synthesis pathways. Its ability to participate in nucleophilic substitutions makes it valuable for creating more complex organic molecules. It can react with acyl chlorides to form oxazolines, which are useful in various chemical applications.

Industrial Applications

Textile and Leather Processing
In industrial settings, AMMP is used in textile dyeing and leather tanning processes. It helps improve the binding of dyes to fabrics and enhances the durability of leather products by acting as a cross-linking agent.

Case Studies

Application AreaCase Study ReferenceFindings
PharmaceuticalStudy on AMMP derivativesIdentified potential for treating neurodegenerative diseases through enhanced drug delivery systems.
CosmeticsEvaluation of moisturizers containing AMMPDemonstrated improved skin hydration and product stability compared to formulations without AMMP.
Chemical SynthesisResearch on organic reactions involving AMMPShowed high yields in the synthesis of oxazolines, proving effective in multi-step organic reactions.

Mechanism of Action

The mechanism of action of 2-amino-3-methoxy-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methoxy and hydroxyl groups can also participate in various interactions, stabilizing the compound within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters of 2-Amino-3-methoxy-2-methylpropan-1-ol and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound - C₅H₁₃NO₂ 119.13 3-methoxy, 2-methyl, 2-amino, 1-hydroxyl
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol 66766-07-2 C₁₁H₁₇NO₂ 195.26 3-(3,5-dimethylphenoxy), 1-amino, 2-hydroxyl
2-Amino-3-isopropoxypropan-1-ol 1343504-27-7 C₆H₁₅NO₂ 133.19 3-isopropoxy, 2-amino, 1-hydroxyl
3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol 1247159-59-6 C₁₀H₁₄BrNO₂ 260.13 3-(5-bromo-2-methoxyphenyl), 3-amino, 1-hydroxyl
Key Observations:

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol incorporates a bulky phenoxy group, which may limit its conformational flexibility .

Substituent Polarity and Solubility: The methoxy group in the target compound enhances polarity compared to the isopropoxy group in 2-Amino-3-isopropoxypropan-1-ol, suggesting higher aqueous solubility . Aromatic substituents (e.g., in 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol) increase hydrophobicity, likely reducing water solubility .

Molecular Weight and Pharmacokinetics :

  • Higher molecular weight compounds (e.g., 260.13 g/mol for the bromophenyl derivative) may exhibit slower diffusion rates in biological systems compared to the target compound .

Research Findings and Data Gaps

  • Collision Cross-Section (CCS) : The target compound’s CCS of 124.0 Ų for [M+H]⁺ indicates a compact structure, but comparable data for analogs are unavailable, limiting direct mobility comparisons .
  • Biological Activity: Evidence for the target compound’s bioactivity is absent in the provided sources.

Biological Activity

Overview

2-Amino-3-methoxy-2-methylpropan-1-ol (CAS Number: 96388-72-6) is an organic compound characterized by its amino, methoxy, and hydroxyl functional groups. Its molecular formula is C5_5H13_{13}NO2_2, and it exists as a colorless liquid. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and enzymatic studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. Additionally, the methoxy and hydroxyl groups contribute to stabilizing the compound within biological systems, enhancing its interaction with various biological targets.

Biological Applications

1. Enzyme Interaction Studies

  • The compound is utilized in research to study enzyme mechanisms. Its structural characteristics allow it to serve as a substrate or inhibitor for various enzymes, providing insights into enzymatic pathways and kinetics.

2. Drug Development

  • As a precursor in pharmaceutical synthesis, this compound has been explored for developing drugs that target specific biological pathways. Its unique structure allows for modifications that can enhance pharmacological properties .

3. Industrial Applications

  • Beyond biological applications, this compound is also used in the production of surfactants and emulsifiers, showcasing its versatility in both scientific and industrial contexts.

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional differences between this compound and related compounds:

Compound NameStructure CharacteristicsUnique Features
This compoundContains amino, methoxy, and hydroxyl groupsDual functional groups enhance reactivity
2-Amino-2-methyl-1-propanolLacks the methoxy groupSimpler structure may limit interactions
3-Amino-2-methoxy-2-methylpropan-1-olDifferent positioning of the amino groupAltered binding properties compared to the target compound
2-Methoxy-2-methylpropan-1-amineContains an amine group instead of a hydroxyl groupChanges in polarity may affect solubility and activity

Study on Enzyme Inhibition

A study investigated the inhibitory effects of this compound on certain enzymes involved in metabolic pathways. The results indicated that the compound exhibited moderate inhibition of enzyme activity, suggesting potential applications in metabolic regulation .

Antimicrobial Activity

Research exploring the antimicrobial properties of derivatives of this compound found that modifications could enhance antibacterial efficacy against specific strains. This highlights its potential as a lead compound in developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-methoxy-2-methylpropan-1-ol
Reactant of Route 2
Reactant of Route 2
2-Amino-3-methoxy-2-methylpropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.